D-altraric acid

描述

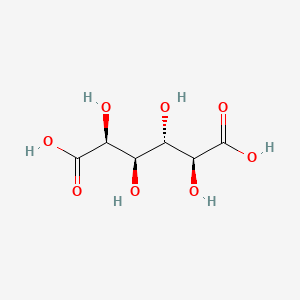

D-altraric acid is the D-enantiomer of altraric acid. It is a conjugate acid of a D-altrarate(1-). It is an enantiomer of a L-altraric acid.

科学研究应用

Chemical Synthesis and Platform Molecules

D-Altraric acid is recognized as a valuable platform molecule in the synthesis of various chemical compounds. Its structural characteristics allow it to serve as an intermediate in the production of other organic compounds, including:

- Polymers : this compound can be transformed into novel polymer materials through chemical reactions that exploit its functional groups. Research has indicated that derivatives of aldaric acids can be utilized to develop sustainable polymers, which are essential for reducing reliance on fossil fuels .

- Fine Chemicals : The reactivity of this compound enables its conversion into fine chemicals, which are crucial for various industrial applications. Studies have highlighted its potential in producing compounds like adipic acid and furan derivatives, which are significant in the manufacturing of nylon and other synthetic materials .

Pharmaceutical Applications

Recent studies have explored the pharmacological potential of this compound derivatives, particularly tricaffeoyl-altraric acid and dicaffeoyl-altraric acid. These derivatives have shown promising results in:

- Antioxidant Activity : Research indicates that these compounds exhibit strong antioxidant properties, making them candidates for therapeutic applications in combating oxidative stress-related diseases .

- Binding Capacity : Molecular docking studies suggest that these derivatives effectively bind to key enzymes such as NADPH oxidase and myeloperoxidase, indicating their potential use in drug development targeting inflammatory conditions .

Biorefinery Applications

This compound is also being investigated for its role in biorefinery processes. The ability to convert biomass into valuable chemicals through biocatalytic pathways highlights its importance in sustainable chemistry. Key findings include:

- Upgrading Biomass : The hydrolytic-oxidative processes that yield this compound from natural pectin sources demonstrate its feasibility as a biobased platform molecule. This process not only reduces waste but also enhances the economic viability of biomass utilization .

- Sustainable Chemical Production : By integrating this compound into biorefinery systems, researchers aim to develop cost-effective methods for producing commodity chemicals while minimizing carbon loss during processing .

Case Studies

To illustrate the practical applications of this compound, several case studies are summarized below:

化学反应分析

Oxidation and Catalytic Pathways

D-altraric acid can form via oxidation of carbohydrate derivatives. Key findings include:

-

Synthesis from D-galacturonic acid : Au/C catalysts under alkaline conditions (pH 9, 50°C, O₂ flow) oxidize D-galacturonic acid to this compound via intermediate D-taluronic acid .

-

Decarboxylation side reactions : Overoxidation of aldaric acids like mannaric or galactaric acid leads to terminal C–C cleavage, forming pentaric acids such as arabinaric or xylaric acid. This compound may form during such processes under non-pH-controlled conditions .

Table 1: Oxidation Yields of Aldaric Acids Under Au–Pt/ZrO₂ Catalysis

| Substrate | Reaction Time (h) | Aldaric Acid Yield (%) | Decarboxylation Product Yield (%) |

|---|---|---|---|

| Glucose | 8 | 46 (glucaric) | 24 (xylaric) |

| Galactose | 8 | 60 (galactaric) | 18 (arabinaric) |

| Mannose | 24 | 29 (mannaric) | 35 (arabinaric) |

Thermal Decomposition

Heating this compound induces decarboxylation, consistent with trends in dicarboxylic acids:

-

Cyclization : At elevated temperatures (165°C), hexanedioic acids cyclize to form five-membered rings. For this compound, this could yield cyclopentanone derivatives, though direct evidence requires further study .

-

Anhydride formation : Analogous to shorter dicarboxylic acids (e.g., succinic acid), this compound may form cyclic anhydrides under dehydrating conditions .

Acid-Base Reactivity

The compound’s four hydroxyl and two carboxyl groups enable diverse acid-base interactions:

-

Chelation : Like tartaric acid, this compound binds metal ions (e.g., Cu²⁺) in alkaline solutions, forming stable complexes that inhibit hydroxide precipitation .

-

Deprotonation : Sequential deprotonation occurs with pKa values similar to other aldaric acids (pKa₁ ≈ 2.8–3.5, pKa₂ ≈ 4.3–5.0) .

Table 2: Comparative pKa Values of Selected Aldaric Acids

| Compound | pKa₁ | pKa₂ |

|---|---|---|

| This compound | ~3.1 | ~4.5 |

| Tartaric acid | 2.89 | 4.40 |

| Glucaric acid | 2.97 | 4.39 |

Esterification and Acylation

The hydroxyl groups undergo typical alcohol reactions:

-

Acylation : Acetic anhydride acetylates this compound’s hydroxyls, forming tetraacetyl derivatives. Esters improve solubility in organic solvents and stabilize intermediates during elimination reactions .

-

Lactonization : Intramolecular esterification under acidic conditions produces γ- or δ-lactones, though specific lactone structures remain uncharacterized for this compound .

Reduction Reactions

Catalytic hydrogenation (H₂/Pd) reduces aldaric acids to alditols, but this compound’s stereochemistry likely directs selective reduction pathways:

-

Theoretical pathway : Reduction of carboxyl groups could yield D-altritol, a six-carbon sugar alcohol with potential applications in polymer synthesis .

Biological and Industrial Relevance

属性

分子式 |

C6H10O8 |

|---|---|

分子量 |

210.14 g/mol |

IUPAC 名称 |

(2S,3R,4S,5S)-2,3,4,5-tetrahydroxyhexanedioic acid |

InChI |

InChI=1S/C6H10O8/c7-1(3(9)5(11)12)2(8)4(10)6(13)14/h1-4,7-10H,(H,11,12)(H,13,14)/t1-,2+,3-,4-/m0/s1 |

InChI 键 |

DSLZVSRJTYRBFB-YCAKELIYSA-N |

SMILES |

C(C(C(C(=O)O)O)O)(C(C(=O)O)O)O |

手性 SMILES |

[C@@H]([C@@H]([C@@H](C(=O)O)O)O)([C@@H](C(=O)O)O)O |

规范 SMILES |

C(C(C(C(=O)O)O)O)(C(C(=O)O)O)O |

产品来源 |

United States |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。